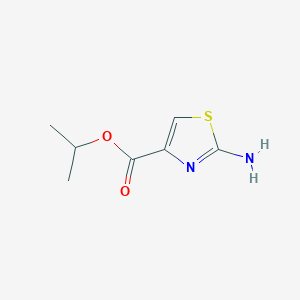

Isopropyl 2-aminothiazole-4-carboxylate

CAS No.:

Cat. No.: VC13044135

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2S |

|---|---|

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | propan-2-yl 2-amino-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |

| Standard InChI Key | KVUIUGKJMDHXLF-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1=CSC(=N1)N |

| Canonical SMILES | CC(C)OC(=O)C1=CSC(=N1)N |

Introduction

Chemical Identity and Structural Characteristics

Core Structure and Nomenclature

Isopropyl 2-aminothiazole-4-carboxylate belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The systematic IUPAC name for this compound is isopropyl 2-amino-1,3-thiazole-4-carboxylate. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol. The structure comprises:

-

A thiazole ring with an amino (-NH₂) substituent at position 2.

-

A carboxylate ester (-COO-iPr) at position 4, where the isopropyl group enhances lipophilicity compared to the free acid or methyl ester analogs .

Physicochemical Properties

While experimental data specific to the isopropyl ester are scarce, properties can be extrapolated from its parent acid, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8), and related esters:

The isopropyl group increases hydrophobicity, as evidenced by the higher predicted LogP value, which may enhance membrane permeability in biological systems .

Synthesis and Structural Modification

Synthetic Routes from 2-Aminothiazole-4-Carboxylic Acid

The parent acid serves as a precursor for ester derivatives. A typical synthesis involves:

-

Acid Activation: Treating 2-aminothiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

-

Esterification: Reacting the intermediate with isopropyl alcohol in the presence of a base (e.g., pyridine) to yield the ester .

Example Reaction:

Alternative Pathways via Cyclocondensation

Patents describe methods to synthesize 2-aminothiazole derivatives using methyl cyanoacetate (MCA) trimers. For example, depolymerizing MCA trimers with acid catalysts (e.g., p-toluenesulfonic acid) at 120–130°C generates MCA monomers, which react with thiourea in organic solvents (e.g., toluene) to form thiazole cores . Adapting this method, isopropyl alcohol could replace methanol in esterification steps to yield the target compound.

Pharmacological Applications and Mechanism of Action

Anti-Tubercular Activity

2-Aminothiazole-4-carboxylate derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance:

-

Methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 µg/mL (240 nM) against Mtb H37Rv, surpassing isoniazid (MIC = 0.25 µg/mL) .

-

The isopropyl ester’s enhanced lipophilicity may improve penetration through the mycobacterial cell wall, a critical barrier for anti-tubercular drugs .

Enzyme Inhibition and Selectivity

These compounds target β-ketoacyl-ACP synthase (mtFabH), a key enzyme in fatty acid biosynthesis. Docking studies reveal:

-

The carboxylate group forms hydrogen bonds with Cys112 and His244 in mtFabH’s active site.

-

Substituents at the 5-position (e.g., benzyl, chlorophenyl) occupy hydrophobic pockets, enhancing binding affinity .

Notably, 2-aminothiazole-4-carboxylates show no activity against mammalian FAS-I enzymes, underscoring their selectivity for bacterial targets .

Structure-Activity Relationships (SAR)

Role of the Ester Group

-

Methyl vs. Isopropyl Esters: Methyl esters (e.g., compound 2 in ) exhibit high potency but suffer from rapid hydrolysis in vivo. The isopropyl group may confer metabolic stability, prolonging half-life.

-

Free Acid vs. Ester: Carboxylic acids generally show reduced cell permeability due to ionization at physiological pH. Esters serve as prodrugs, improving bioavailability .

Substituent Effects at Position 5

-

Hydrophobic Groups: Benzyl or chlorophenyl substituents enhance Mtb inhibition by interacting with mtFabH’s longitudinal channel.

-

Electron-Withdrawing Groups: Bromo or chloro atoms at meta positions improve enzyme binding via dipole interactions .

Future Directions and Challenges

Optimization for Clinical Use

-

Metabolic Stability: Evaluate the isopropyl ester’s resistance to esterases in human plasma.

-

Toxicity Profiles: Assess hepatotoxicity and off-target effects in preclinical models.

Combination Therapies

Pairing 2-aminothiazole-4-carboxylates with existing TB drugs (e.g., rifampicin) could mitigate resistance and shorten treatment duration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume